molecular formula C12H15FN2O B13487850 5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B13487850
M. Wt: 222.26 g/mol
InChI Key: DGXDJRBQDWZCNC-UHFFFAOYSA-N
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Description

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one: is a synthetic organic compound with the molecular formula C12H15FN2O . This compound features a pyrrolidin-2-one core structure, which is a five-membered lactam ring, substituted with a 3-fluorobenzyl group and an aminomethyl group. The presence of the fluorine atom in the benzyl group adds unique chemical properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of the 3-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

5-[[(3-fluorophenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(6-10)7-14-8-11-4-5-12(16)15-11/h1-3,6,11,14H,4-5,7-8H2,(H,15,16)

InChI Key

DGXDJRBQDWZCNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=CC(=CC=C2)F

Origin of Product

United States

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